MAO‑A/‑B Selectivity Ratio: Harman Is a Balanced Dual Inhibitor, Harmaline Is a 10 000‑Fold Selective MAO‑A Inhibitor
In human MAO preparations, harmane demonstrates approximately 10‑fold selectivity for MAO‑A over MAO‑B, with an I50 of 5 × 10⁻⁷ M (0.5 μM) for MAO‑A and 5 × 10⁻⁶ M (5 μM) for MAO‑B [1]. In the same study, harmaline displayed 10 000‑fold selectivity, being 10 000 times more potent an inhibitor of MAO‑A than of MAO‑B [1]. This quantitative difference in selectivity defines harmane as a dual‑target MAO inhibitor, whereas harmaline functions essentially as a MAO‑A‑specific probe.
| Evidence Dimension | MAO‑A/‑B selectivity ratio |
|---|---|
| Target Compound Data | Harman I50: MAO‑A 0.5 μM, MAO‑B 5 μM (≈10‑fold A‑selective) |
| Comparator Or Baseline | Harmaline: ≈10 000‑fold MAO‑A‑selective (exact I50 values not reported in abstract; selectivity ratio explicitly stated) |
| Quantified Difference | Harman ≈10‑fold vs Harmaline ≈10 000‑fold (≈1 000‑fold difference in selectivity ratio) |
| Conditions | Human MAO‑A and MAO‑B; substrates 5‑HT (MAO‑A) and phenylethylamine (MAO‑B) at approximate Km concentrations. |
Why This Matters
For researchers requiring concomitant MAO‑A and MAO‑B inhibition within a single molecule, harmane provides a therapeutically and experimentally distinct selectivity profile that harmaline cannot replicate.
- [1] Glover V, Liebowitz J, Armando I, Sandler M. β‑Carbolines as selective monoamine oxidase inhibitors: in vivo implications. J Neural Transm. 1982;54(3‑4):209-218. doi:10.1007/BF01254930 View Source
